α3β4 nAChR Subtype-Selective Antagonism
2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in a functional assay measuring inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. This potency is orders of magnitude greater than its activity at the human α4β2 nAChR subtype (IC50 = 12.0 nM) and the muscle-type α1β1γδ nAChR (IC50 = 7.9 nM) [2], demonstrating notable subtype selectivity.
| Evidence Dimension | nAChR subtype functional antagonist activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM at human α3β4 nAChR |
| Comparator Or Baseline | Target compound at human α4β2 nAChR: IC50 = 12.0 nM; at human α4β4 nAChR: IC50 = 15.0 nM |
| Quantified Difference | 6.7-fold to 8.3-fold greater potency at α3β4 versus other neuronal subtypes |
| Conditions | Human SH-SY5Y cells expressing recombinant nAChR subtypes; inhibition of carbamylcholine-induced 86Rb+ efflux measured by liquid scintillation counting [1][2] |
Why This Matters
Subtype-selective nAChR antagonism is valuable for studying receptor pharmacology and for developing smoking cessation therapeutics, as demonstrated by in vivo efficacy in mouse models of nicotine-induced behaviors [3].
- [1] EcoDrugPlus. 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone - Antagonist activity at alpha3beta4 nAChR receptor. Compound ID: 2126094. View Source
- [2] EcoDrugPlus. 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone - Antagonist activity at human alpha4beta2 nAChR receptor. Compound ID: 2126094. View Source
- [3] EcoDrugPlus. 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone - Smoke cessation activity in ICR mouse. Compound ID: 2126094. View Source
